N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide
Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide is a complex organic compound that features a benzodiazole ring linked to a methoxybenzamide moiety through a propyl chain
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . STAT3 is an attractive target for cancer treatment .
Mode of Action
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide is believed to inhibit the IL-6/JAK/STAT3 pathway . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . This pathway is involved in cellular responses to interleukin 6, a cytokine that plays a role in inflammation and maturation of B cells. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis, which is beneficial in the treatment of diseases like cancer .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide can lead to decreased cell proliferation and increased apoptosis . This can result in the reduction of tumor growth in cancers where the IL-6/JAK/STAT3 pathway is overactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.
Coupling with Methoxybenzamide: The final step involves coupling the benzodiazole-propyl intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide: Similar structure but with an acetamide group instead of a methoxybenzamide group.
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide: Contains a furan ring instead of a methoxybenzamide moiety.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide is unique due to its specific combination of a benzodiazole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-10-5-2-7-13(16)18(22)19-12-6-11-17-20-14-8-3-4-9-15(14)21-17/h2-5,7-10H,6,11-12H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWOTAXORJLRJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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